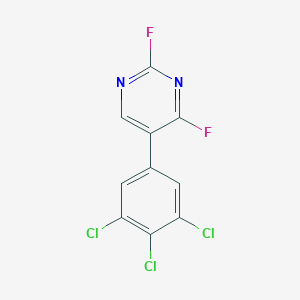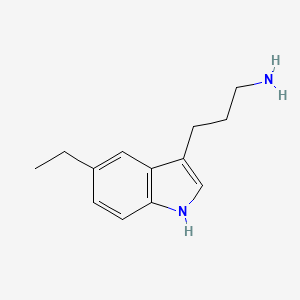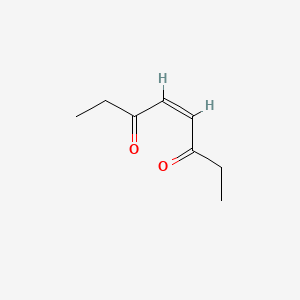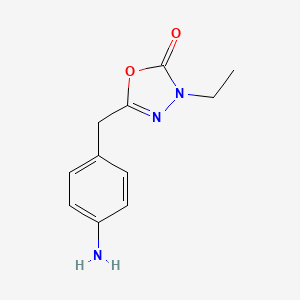![molecular formula C15H10N2O B15246287 Indolo[1,2-a]quinoxalin-6(5H)-one](/img/structure/B15246287.png)
Indolo[1,2-a]quinoxalin-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indolo[1,2-a]quinoxalin-6(5H)-one is a heterocyclic compound that features a fused ring system combining indole and quinoxaline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Indolo[1,2-a]quinoxalin-6(5H)-one typically involves the palladium-catalyzed oxidative carbonylation of the C2 position of indole. This methodology employs N-substituted 2-(1H-indol-1-yl)anilines or 2-(1H-pyrrol-1-yl)anilines and carbon monoxide in the presence of palladium(II) trifluoroacetate (Pd(OCOCF3)2) as a catalyst and copper(II) acetate (Cu(OAc)2) as an oxidant in toluene at 80°C .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the scalability of the palladium-catalyzed oxidative carbonylation process suggests its potential for industrial application.
Chemical Reactions Analysis
Types of Reactions: Indolo[1,2-a]quinoxalin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline ring, leading to different structural analogs.
Substitution: Substitution reactions, particularly at the indole moiety, can introduce various functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various quinoxaline derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing complex heterocyclic structures.
Biology: It has shown promise in biological assays, particularly in DNA-intercalating studies.
Industry: The compound’s unique structural properties make it suitable for use in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Indolo[1,2-a]quinoxalin-6(5H)-one involves its interaction with molecular targets such as DNA and enzymes. The compound’s planar structure allows it to intercalate between DNA base pairs, disrupting the DNA replication process and leading to cytotoxic effects. Additionally, it can inhibit specific enzymes involved in cell proliferation pathways, contributing to its anticancer properties .
Comparison with Similar Compounds
Indolo[2,3-b]quinoxaline: This compound shares a similar fused ring system but differs in the position of the nitrogen atoms within the quinoxaline ring.
Pyrrolo[1,2-a]quinoxalin-4(5H)-one: Another closely related compound, synthesized using similar palladium-catalyzed methodologies.
Uniqueness: Indolo[1,2-a]quinoxalin-6(5H)-one stands out due to its specific structural configuration, which imparts unique electronic properties and biological activities. Its ability to intercalate with DNA and inhibit enzymes makes it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C15H10N2O |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
5H-indolo[1,2-a]quinoxalin-6-one |
InChI |
InChI=1S/C15H10N2O/c18-15-14-9-10-5-1-3-7-12(10)17(14)13-8-4-2-6-11(13)16-15/h1-9H,(H,16,18) |
InChI Key |
RUPJXHXCKJPOQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3N2C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


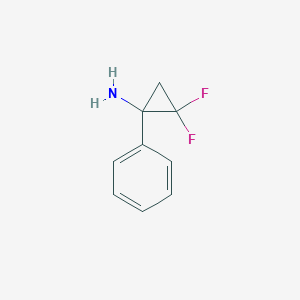
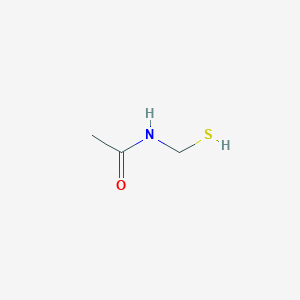

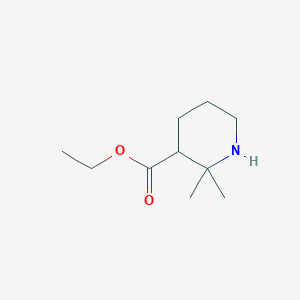
![6,7-Difluoro-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B15246231.png)

![6-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one](/img/structure/B15246244.png)
![4,6-Dimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B15246254.png)
![azane;[(2R)-3-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate](/img/structure/B15246258.png)

